2-Fluoro-5-methoxybenzoyl chloride

Descripción general

Descripción

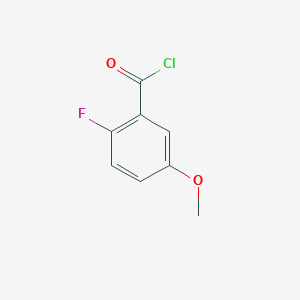

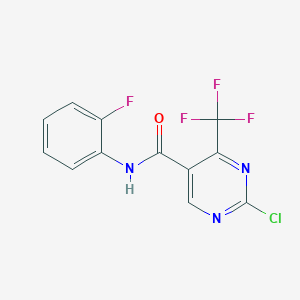

2-Fluoro-5-methoxybenzoyl chloride is a chemical compound that belongs to the group of benzoyl chlorides . It has a molecular formula of C8H6ClFO2 and a molecular weight of 188.58300 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methoxybenzoyl chloride consists of a benzene ring substituted with a fluoro group at the 2nd position and a methoxy group at the 5th position. The benzene ring is also attached to a carbonyl chloride group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-methoxybenzoyl chloride include a molecular weight of 188.58300 . Other specific properties such as density, boiling point, and melting point are not available in the sources retrieved .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Fries Rearrangement Applications : The Fries rearrangement of 2-fluorophenyl acetate is used to create key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. This process is scalable and can be performed on a kilogram scale, offering an industrially feasible method for producing fluorinated building blocks (Yerande et al., 2014).

Rate of Solvolysis : Research on 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides, which are structurally related to 2-fluoro-5-methoxybenzoyl chloride, shows how the introduction of methoxy groups affects solvolysis rates. This is crucial for understanding the reactivity and solubility of such compounds in various solvents (Park & Kevill, 2011).

Electrophilicity and π-Framework Analysis : Studies on N-heterocyclic carbenes with N-fluorophenyl substituents provide insights into the reactivity and electrophilicity of compounds involving 2-fluoro-5-methoxybenzoyl chloride. These findings are significant for understanding the stability and structure of such compounds (Hobbs et al., 2010).

Applications in Synthesis of Novel Compounds

Synthesis of 1,3,4-Oxadiazole Derivatives : 2-Fluoro-5-methoxybenzoyl chloride is instrumental in synthesizing 1,3,4-oxadiazole derivatives with potential applications in insecticidal activity. This demonstrates its utility in creating novel organic compounds with specific biological activities (Mohan et al., 2004).

Building Blocks for Fluorinated Heterocyclic Compounds : The compound is used in the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing its versatility as a building block in synthesizing various fluorinated heterocyclic compounds (Shi, Wang & Schlosser, 1996).

Fluorine-Substituted 1,4,5,6-Tetrahydrobenzo[h]Quinazolin-2-Amine Derivatives : Its application in synthesizing fluorine-substituted derivatives has been shown to display potential anti-inflammatory activity, further highlighting its role in medicinal chemistry (Sun et al., 2019).

Mecanismo De Acción

Mode of Action

2-Fluoro-5-methoxybenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . The chlorine atom is a good leaving group, which makes the carbonyl carbon of the compound highly electrophilic. This allows nucleophiles to attack the carbonyl carbon, leading to the substitution of the chlorine atom.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2-Fluoro-5-methoxybenzoyl chloride . For instance, its reactivity might increase under acidic conditions, which facilitate the departure of the chloride ion.

Safety and Hazards

2-Fluoro-5-methoxybenzoyl chloride is classified as a hazardous substance. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-fluoro-5-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWKLWIQLXETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3042639.png)

![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)

![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)

![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)

![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)

![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)

![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![Ethyl 2-[2-(2-chloroacetyl)hydrazino]-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B3042653.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)